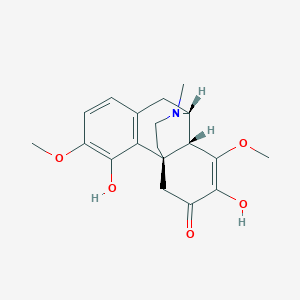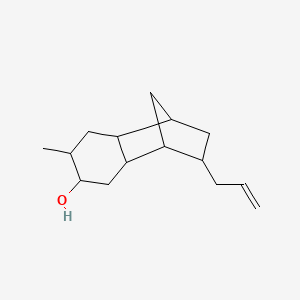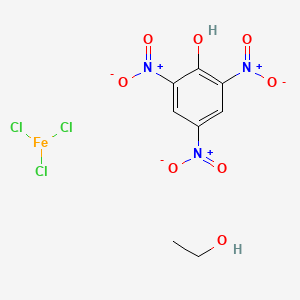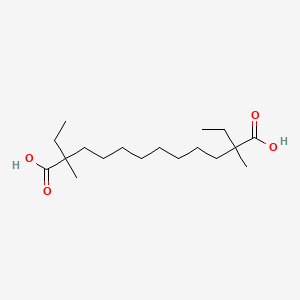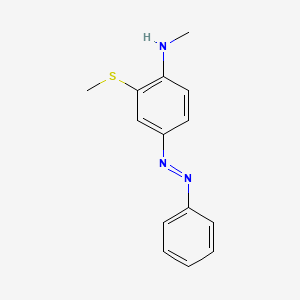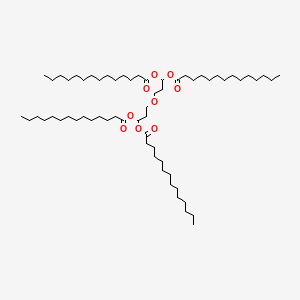
Allyl 4-chloro-2-(allyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 4-chloro-2-(allyloxy)benzoate is an organic compound with the molecular formula C13H13ClO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an allyloxy group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 4-chloro-2-(allyloxy)benzoate typically involves the esterification of 4-chloro-2-hydroxybenzoic acid with allyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Allyl 4-chloro-2-(allyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 4-chloro-2-(allyloxy)benzoic acid.
Reduction: Formation of 4-chloro-2-(allyloxy)benzyl alcohol.
Substitution: Formation of 4-chloro-2-(allyloxy)benzoate derivatives with various functional groups.
Applications De Recherche Scientifique
Allyl 4-chloro-2-(allyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Allyl 4-chloro-2-(allyloxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, the compound may undergo Claisen rearrangement, a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers, and it occurs through a concerted mechanism involving the formation of a C-C bond and the breaking of a C-O bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl 4-chlorobenzoate: Lacks the allyloxy group, making it less reactive in certain chemical reactions.
4-Chloro-2-(allyloxy)benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Allyl 2-(allyloxy)benzoate: Lacks the chlorine atom, which can influence its chemical behavior and applications.
Uniqueness
Allyl 4-chloro-2-(allyloxy)benzoate is unique due to the presence of both an allyloxy group and a chlorine atom on the benzene ring
Propriétés
Numéro CAS |
93856-97-4 |
|---|---|
Formule moléculaire |
C13H13ClO3 |
Poids moléculaire |
252.69 g/mol |
Nom IUPAC |
prop-2-enyl 4-chloro-2-prop-2-enoxybenzoate |
InChI |
InChI=1S/C13H13ClO3/c1-3-7-16-12-9-10(14)5-6-11(12)13(15)17-8-4-2/h3-6,9H,1-2,7-8H2 |
Clé InChI |
GJCTZTYNZHADNP-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C=CC(=C1)Cl)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








